molecular formula C18H13Cl2OP B1623517 Bis(p-chlorophenyl)phenylphosphine oxide CAS No. 54300-33-3

Bis(p-chlorophenyl)phenylphosphine oxide

Cat. No. B1623517
Key on ui cas rn: 54300-33-3
M. Wt: 347.2 g/mol
InChI Key: FOIPESFJJNAWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04675446

Procedure details

7.26 g (20 mmol) of bis(4-chlorophenyl)phenylphosphine sulfide, dissolved in 12.5 ml of glacial acetic acid/12.5 ml of toluene, and 0.72 g (21.1 mmol) (1.81 ml of a 35% solution) of hydrogen peroxide gave 6.4 g (92% of theory) of bis(4-chlorophenyl)phenylphosphine oxide after a reaction time of 60 minutes at 50° C. and working-up as in Example 8.
Name
bis(4-chlorophenyl)phenylphosphine sulfide
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([P:8](=S)([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.C(O)(=[O:25])C>C1(C)C=CC=CC=1.OO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([P:8](=[O:25])([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
bis(4-chlorophenyl)phenylphosphine sulfide
Quantity
7.26 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)P(C1=CC=CC=C1)(C1=CC=C(C=C1)Cl)=S
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)P(C1=CC=CC=C1)(C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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